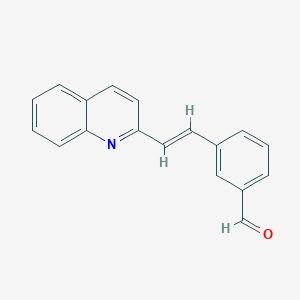
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde: is an organic compound that features a quinoline moiety attached to a benzaldehyde group through a vinyl linkage. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or Friedländer synthesis.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Aldehyde Formation: Finally, the vinylated quinoline is reacted with a benzaldehyde derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The quinoline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 3-(2-(Quinolin-2-yl)vinyl)benzoic acid.
Reduction: 3-(2-(Quinolin-2-yl)vinyl)benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Quinoline derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties imparted by the quinoline and benzaldehyde moieties.
作用機序
The mechanism of action of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety can intercalate with DNA, inhibit enzyme activities, or modulate receptor functions, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Quinolin-2-yl)benzaldehyde: Lacks the vinyl linkage, which may affect its reactivity and biological activity.
3-(2-(Quinolin-2-yl)ethyl)benzaldehyde: Contains an ethyl group instead of a vinyl group, which may alter its chemical properties and interactions.
Uniqueness
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde is unique due to the presence of both the quinoline and benzaldehyde moieties connected through a vinyl linkage. This structure allows for specific reactivity and interactions that are not observed in similar compounds.
特性
分子式 |
C18H13NO |
|---|---|
分子量 |
259.3 g/mol |
IUPAC名 |
3-[(E)-2-quinolin-2-ylethenyl]benzaldehyde |
InChI |
InChI=1S/C18H13NO/c20-13-15-5-3-4-14(12-15)8-10-17-11-9-16-6-1-2-7-18(16)19-17/h1-13H/b10-8+ |
InChIキー |
HOZFAUBWERGFNU-CSKARUKUSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)C=O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine](/img/structure/B11858498.png)
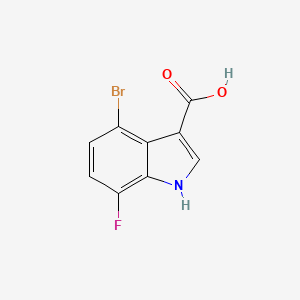
![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)


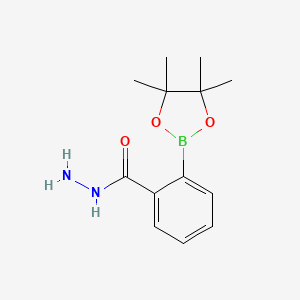
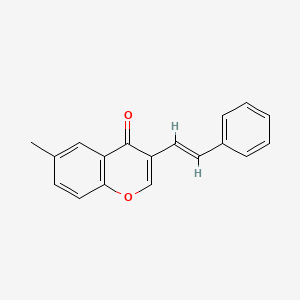
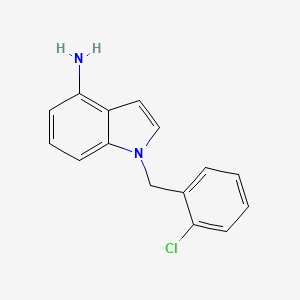
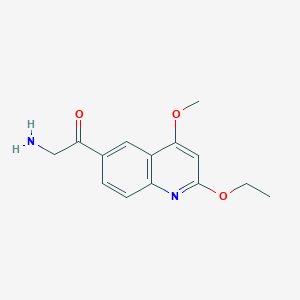
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)


![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)

